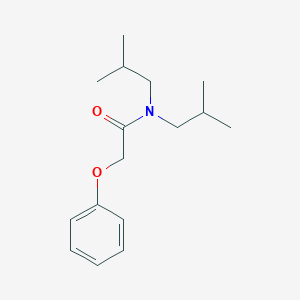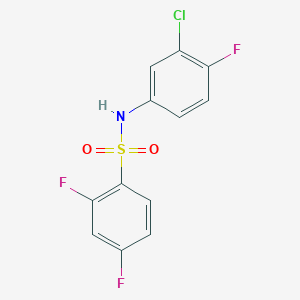
N,N-bis(2-methylpropyl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(2-methylpropyl)-2-phenoxyacetamide, also known as A-836,339, is a compound that belongs to the class of amides. It is a potent and selective agonist of the cannabinoid receptor type 2 (CB2) and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
N,N-bis(2-methylpropyl)-2-phenoxyacetamide is a selective agonist of the CB2 receptor. The CB2 receptor is primarily expressed on immune cells and is involved in the regulation of inflammation and immune function. Activation of the CB2 receptor by N,N-bis(2-methylpropyl)-2-phenoxyacetamide leads to the inhibition of pro-inflammatory cytokine production, the promotion of anti-inflammatory cytokine production, and the reduction of immune cell activation.
Biochemical and Physiological Effects:
N,N-bis(2-methylpropyl)-2-phenoxyacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, while increasing the production of anti-inflammatory cytokines such as IL-10. It has also been shown to reduce the activation of immune cells such as macrophages and T cells. In addition, N,N-bis(2-methylpropyl)-2-phenoxyacetamide has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-bis(2-methylpropyl)-2-phenoxyacetamide has a number of advantages for lab experiments. It is a selective agonist of the CB2 receptor, which allows for the study of the specific effects of CB2 receptor activation. It is also a potent agonist, which allows for the study of the effects of CB2 receptor activation at low concentrations. However, N,N-bis(2-methylpropyl)-2-phenoxyacetamide has some limitations for lab experiments. It has poor water solubility, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness in some experimental settings.
Direcciones Futuras
There are a number of future directions for the study of N,N-bis(2-methylpropyl)-2-phenoxyacetamide. One potential direction is the study of its effects on the immune system in the context of autoimmune diseases such as rheumatoid arthritis and lupus. Another potential direction is the study of its effects on the central nervous system in the context of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, the development of more water-soluble and longer-lasting analogs of N,N-bis(2-methylpropyl)-2-phenoxyacetamide may lead to the development of more effective therapeutic agents.
Métodos De Síntesis
N,N-bis(2-methylpropyl)-2-phenoxyacetamide can be synthesized using a two-step process. The first step involves the reaction of 2-phenoxyacetic acid with 2-methylpropan-2-ol in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to form the corresponding acid chloride. The second step involves the reaction of the acid chloride with 2-methylpropan-2-amine to form the final product.
Aplicaciones Científicas De Investigación
N,N-bis(2-methylpropyl)-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. It has also been shown to be effective in the treatment of neuropathic pain, multiple sclerosis, and inflammatory bowel disease.
Propiedades
Nombre del producto |
N,N-bis(2-methylpropyl)-2-phenoxyacetamide |
|---|---|
Fórmula molecular |
C16H25NO2 |
Peso molecular |
263.37 g/mol |
Nombre IUPAC |
N,N-bis(2-methylpropyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C16H25NO2/c1-13(2)10-17(11-14(3)4)16(18)12-19-15-8-6-5-7-9-15/h5-9,13-14H,10-12H2,1-4H3 |
Clave InChI |
DLZPOPWRZVAEML-UHFFFAOYSA-N |
SMILES |
CC(C)CN(CC(C)C)C(=O)COC1=CC=CC=C1 |
SMILES canónico |
CC(C)CN(CC(C)C)C(=O)COC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263039.png)


![4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B263053.png)
![2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263056.png)

![N-[4-(benzyloxy)phenyl]-3-methylbenzenesulfonamide](/img/structure/B263059.png)
![2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B263061.png)
![3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263062.png)


![N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263068.png)

![Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263077.png)